molecular formula C13H28O2 B13811510 Isononane, 1,1-diethoxy- CAS No. 67923-83-5

Isononane, 1,1-diethoxy-

Katalognummer: B13811510
CAS-Nummer: 67923-83-5
Molekulargewicht: 216.36 g/mol
InChI-Schlüssel: UAARUIRTLPTVEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isononane, 1,1-diethoxy- can be synthesized through the acetalization of isononanal with ethanol in the presence of an acid catalyst. The reaction typically involves heating isononanal and ethanol together with a catalytic amount of an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds as follows:

Isononanal+2EthanolAcid CatalystIsononane, 1,1-diethoxy-+Water\text{Isononanal} + 2 \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{Isononane, 1,1-diethoxy-} + \text{Water} Isononanal+2EthanolAcid Catalyst​Isononane, 1,1-diethoxy-+Water

Industrial Production Methods

In industrial settings, the production of isononane, 1,1-diethoxy- follows a similar synthetic route but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Isononane, 1,1-diethoxy- undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, isononane, 1,1-diethoxy- can be hydrolyzed back to isononanal and ethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides, thiols, or amines under appropriate conditions.

Major Products Formed

    Hydrolysis: Isononanal and ethanol.

    Oxidation: Isononanoic acid or other oxidized derivatives.

    Substitution: Various substituted isononane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Isononane, 1,1-diethoxy- has several applications in scientific research and industry:

Wirkmechanismus

The mechanism of action of isononane, 1,1-diethoxy- depends on the specific application and reaction it is involved in. In hydrolysis reactions, the compound undergoes cleavage of the acetal bond to form isononanal and ethanol. In oxidation reactions, it is converted to carboxylic acids or other oxidized products through the action of oxidizing agents. The molecular targets and pathways involved vary based on the specific chemical or biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nonane, 1,1-diethoxy-: Similar structure but with a different alkyl chain length.

    Isononanal Diethyl Acetal: Another name for isononane, 1,1-diethoxy-.

    Isononal Diethyl Acetal: Another name for isononane, 1,1-diethoxy-.

Uniqueness

Isononane, 1,1-diethoxy- is unique due to its specific alkyl chain length and the presence of two ethoxy groups. This structure imparts distinct chemical properties, making it suitable for specific applications in organic synthesis, industrial production, and scientific research .

Eigenschaften

CAS-Nummer

67923-83-5

Molekularformel

C13H28O2

Molekulargewicht

216.36 g/mol

IUPAC-Name

1,1-diethoxy-7-methyloctane

InChI

InChI=1S/C13H28O2/c1-5-14-13(15-6-2)11-9-7-8-10-12(3)4/h12-13H,5-11H2,1-4H3

InChI-Schlüssel

UAARUIRTLPTVEA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CCCCCC(C)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.